N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structural components, which include a trifluoromethyl group, a piperazine ring, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide typically involves multiple steps. One common route includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable piperazine derivative under controlled conditions. The reaction is usually carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with benzenesulfonamide derivatives to yield the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-methoxyphenyl isocyanate
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperazine ring contributes to its binding affinity with biological targets.
Properties
Molecular Formula |
C26H25ClF3N3O4S |
---|---|
Molecular Weight |
568 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C26H25ClF3N3O4S/c1-37-24-10-6-5-9-23(24)31-13-15-32(16-14-31)25(34)18-33(38(35,36)20-7-3-2-4-8-20)19-11-12-22(27)21(17-19)26(28,29)30/h2-12,17H,13-16,18H2,1H3 |
InChI Key |
SDUSOGBYFOTIAA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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